3-Methylcyclopentane-1-carbonitrile
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Overview
Description
3-Methylcyclopentane-1-carbonitrile: is an organic compound with the molecular formula C7H11N . It is a derivative of cyclopentane, where a methyl group and a nitrile group are attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopentane Derivative Synthesis: One common method involves the reaction of 3-methylcyclopentanone with a suitable nitrile source under acidic or basic conditions to form 3-methylcyclopentane-1-carbonitrile.
Industrial Production Methods: Industrially, this compound can be synthesized through catalytic hydrogenation of 3-methylcyclopentane-1-carboxamide followed by dehydration to yield the nitrile.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methylcyclopentane-1-carbonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products using reagents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 3-Methylcyclopentane-1-carboxylic acid.
Reduction: 3-Methylcyclopentylamine.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in the development of pharmaceuticals due to its unique structure.
- Investigated for its biological activity and potential therapeutic uses.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-methylcyclopentane-1-carbonitrile involves its interaction with various molecular targets depending on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Cyclopentane: A simpler cyclic hydrocarbon without the nitrile group.
3-Methylcyclopentanone: A ketone derivative of cyclopentane.
Cyclopentane-1-carbonitrile: A nitrile derivative without the methyl group.
Uniqueness:
- The presence of both a methyl group and a nitrile group on the cyclopentane ring gives 3-methylcyclopentane-1-carbonitrile unique chemical properties and reactivity compared to its simpler analogs.
- Its structure allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-methylcyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-6-2-3-7(4-6)5-8/h6-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGOFSOLQOWBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340446-08-3 |
Source
|
Record name | 3-methylcyclopentane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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